molecular formula C23H27NO2 B5717561 N-cyclohexyl-4-(2,4,6-trimethylbenzoyl)benzamide

N-cyclohexyl-4-(2,4,6-trimethylbenzoyl)benzamide

Cat. No.: B5717561
M. Wt: 349.5 g/mol
InChI Key: GAWQHFUSYUKMLU-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(2,4,6-trimethylbenzoyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a 2,4,6-trimethylbenzoyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(2,4,6-trimethylbenzoyl)benzamide typically involves the reaction of 4-(2,4,6-trimethylbenzoyl)benzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(2,4,6-trimethylbenzoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The benzamide structure allows for substitution reactions, where specific substituents on the benzene ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a diverse range of derivatives.

Scientific Research Applications

N-cyclohexyl-4-(2,4,6-trimethylbenzoyl)benzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(2,4,6-trimethylbenzoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-4-(trifluoromethyl)benzamide: This compound has a similar structure but with a trifluoromethyl group instead of the 2,4,6-trimethylbenzoyl group.

    N-cyclohexyl-2,4,6-trimethylbenzamide: This compound differs in the position of the substituents on the benzene ring.

Uniqueness

N-cyclohexyl-4-(2,4,6-trimethylbenzoyl)benzamide is unique due to the presence of the 2,4,6-trimethylbenzoyl group, which imparts distinct chemical properties and potential applications compared to other similar compounds. The specific arrangement of functional groups in this compound can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

N-cyclohexyl-4-(2,4,6-trimethylbenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-15-13-16(2)21(17(3)14-15)22(25)18-9-11-19(12-10-18)23(26)24-20-7-5-4-6-8-20/h9-14,20H,4-8H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWQHFUSYUKMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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